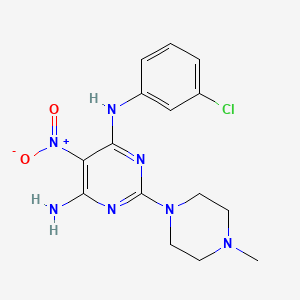

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Description

N4-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5, a 3-chlorophenyl substituent at N4, and a 4-methylpiperazinyl group at position 2.

Properties

IUPAC Name |

4-N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN7O2/c1-21-5-7-22(8-6-21)15-19-13(17)12(23(24)25)14(20-15)18-11-4-2-3-10(16)9-11/h2-4,9H,5-8H2,1H3,(H3,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPIGHRTISUQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the nitropyrimidine core. This can be achieved through nitration of a pyrimidine derivative, followed by the introduction of the chlorophenyl group via a nucleophilic substitution reaction. The final step involves the addition of the methylpiperazine moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The chlorophenyl group can be subjected to reduction reactions to form different derivatives.

Substitution: The piperazine moiety can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds with different properties.

Scientific Research Applications

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This can lead to changes in cellular functions, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine are compared below with analogous pyrimidine derivatives (Table 1).

Table 1: Comparative Analysis of Key Pyrimidine Derivatives

Key Observations

Symmetry vs. Asymmetry :

- The target compound is asymmetric, unlike symmetric analogs such as 5i (N4,N6-Bis(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine), which exhibit higher melting points (137–139°C) due to crystalline packing efficiency . Asymmetric substitution may reduce crystallinity but improve solubility in biological systems.

Substituent Effects on Lipophilicity :

- The 3-chlorophenyl group in the target compound introduces moderate lipophilicity compared to the 3,4-dimethylphenyl group in the analog from . The chloro substituent (electron-withdrawing) may enhance electrophilic reactivity, while dimethyl groups (electron-donating) could stabilize π-π stacking interactions .

Piperazine vs. Piperazine derivatives often exhibit improved solubility and bioavailability due to the additional nitrogen atom .

Biological Relevance :

- While direct biological data for the target compound are absent, analogs with 4-methylpiperazinyl and 4-ethylpiperazinyl groups () are frequently explored in kinase inhibitors. The nitro group may act as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets .

Computational and Structural Insights

- Theoretical Studies: Gaussian16 calculations () have been employed to optimize geometries of pyrimidine derivatives, revealing that electron-withdrawing groups (e.g., nitro) stabilize transition states in aminolysis reactions .

Biological Activity

N4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C11H12ClN7O2

- Molecular Weight: 257.68 g/mol

- CAS Number: 154418-73-2

The compound exhibits various mechanisms that contribute to its biological activity:

-

Inhibition of Enzymes:

- It has been shown to inhibit specific enzymes such as lipases and α-glucosidases, which are critical in metabolic pathways. For instance, certain derivatives exhibit IC50 values indicating potent enzyme inhibition, which can be leveraged for therapeutic purposes in conditions like obesity and diabetes .

- Anticancer Activity:

- Antimicrobial Properties:

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

Case Studies

-

Diabetes Management:

- A study demonstrated that derivatives of this compound could effectively lower blood glucose levels in diabetic models by inhibiting α-glucosidase, which slows carbohydrate absorption in the intestines.

-

Cancer Therapy:

- In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.